molecular formula C9H13NO2S B1295146 N-(2-phenylethyl)methanesulfonamide CAS No. 33893-36-6

N-(2-phenylethyl)methanesulfonamide

Katalognummer: B1295146
CAS-Nummer: 33893-36-6
Molekulargewicht: 199.27 g/mol
InChI-Schlüssel: JGDDFCYMSLNOGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-phenylethyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 2-phenylethyl moiety (C₆H₅-CH₂-CH₂-). Its structure combines hydrophobic (aromatic phenyl) and polar (sulfonamide) regions, enabling interactions with biological targets. The compound has garnered attention for its role as a fragment inhibitor of the SARS-CoV-2 main protease (Mpro), as evidenced by its inclusion in the crystal structure (PDB ID: 5R7Y) at 1.65 Å resolution . Computational studies highlight its binding energy (-1.61 kcal/mol) and inhibition constant (66.26 mM), outperforming lopinavir in silico .

Eigenschaften

IUPAC Name

N-(2-phenylethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDFCYMSLNOGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067799
Record name Methanesulfonamide, N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33893-36-6
Record name N-(2-Phenylethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33893-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenethylmethanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033893366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-(2-phenylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonamide, N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2067799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenethylmethanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENETHYLMETHANESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C5PJ4YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Direct Reaction with Methanesulfonyl Chloride

  • Reaction Details : The most common method involves reacting methanesulfonyl chloride with 2-phenylethylamine in the presence of a base, such as triethylamine.

  • Conditions : This reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to manage the exothermic nature of the process.

  • Yield and Purity : This method can yield high purity products, but careful control over reaction conditions is crucial to avoid side reactions.

Alternative Synthesis via N-(2-phenyl)ethyl-2-aminoacetamide

  • Procedure : Another approach involves synthesizing N-(2-phenyl)ethyl-2-aminoacetamide first, followed by its reaction with chloroacetaldehyde dimethyl acetal under basic conditions.

  • Catalysts : A phase transfer catalyst may be employed to facilitate the reaction in a biphasic system (organic solvent and water).

  • Post-Reaction Processing : After completion, the organic layer is separated, and the solvent is evaporated. The residue is then treated with hydrochloric or hydrobromic acid to form a salt.

Industrial Production Techniques

In industrial settings, the preparation of N-(2-phenylethyl)methanesulfonamide often mirrors laboratory methods but is optimized for scale:

  • Optimization Strategies : Parameters such as temperature control, solvent choice, and reaction time are adjusted to maximize yield and minimize impurities.

Types of Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form sulfonic acid derivatives.

  • Reduction : Reduction reactions may convert the sulfonamide group into an amine.

  • Substitution : Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenylethyl group.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Oxidation Potassium permanganate, hydrogen peroxide Varies based on substrate
Reduction Lithium aluminum hydride, sodium borohydride Anhydrous conditions
Substitution Alkyl halides, acyl chlorides Depends on nucleophile

Recent studies have evaluated various synthetic routes for their efficiency in producing this compound:

Yield Comparisons

The following table summarizes yields from different methods based on available literature:

Method Yield (%) References
Direct reaction with methanesulfonyl chloride 85
Synthesis via N-(2-phenyl)ethyl-2-aminoacetamide 75
Industrial optimization 90

Purity Assessment

Purity levels can also vary significantly based on synthetic routes:

Method Purity (%) Analytical Technique
Direct reaction with methanesulfonyl chloride >95 HPLC
Synthesis via N-(2-phenyl)ethyl-2-aminoacetamide >90 NMR

The preparation of this compound can be effectively achieved through various synthetic routes, each offering unique advantages in terms of yield and purity. The direct reaction with methanesulfonyl chloride remains the most widely used method due to its straightforward procedure and high yield potential. However, alternative methods may provide viable options depending on specific laboratory or industrial requirements.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-phenylethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-phenylethyl)methanesulfonamide has been investigated for its potential as a therapeutic agent. Research indicates that this compound may act as a potent inhibitor of certain enzymes, which could have implications for treating various diseases.

Enzyme Inhibition Studies

A notable study focused on the molecular docking of this compound derivatives as inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. The findings suggested that these derivatives could effectively bind to the active site of the protease, indicating their potential as antiviral agents .

Neuropharmacology

The compound has also been explored for its effects on glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain.

Potentiation of Glutamate Receptors

Research has shown that N-substituted sulfonamide derivatives, including this compound, can potentiate glutamate receptor function in mammals. This property may have therapeutic implications for neurological disorders where glutamate signaling is disrupted .

Drug Development

The compound's structural characteristics make it a valuable candidate in drug development processes.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to determine how modifications to the this compound structure affect its biological activity. These studies are crucial for optimizing the efficacy and safety profiles of potential drug candidates derived from this compound .

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Study Objective Findings
Molecular Docking Study on COVID-19Evaluate antiviral potentialIdentified strong binding affinity to main protease
Neuropharmacological AssessmentInvestigate effects on glutamate receptorsConfirmed potentiation effects in animal models
SAR AnalysisOptimize drug candidatesProvided insights into structure modifications for enhanced activity

Wirkmechanismus

The mechanism of action of N-(2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfonamides

Structural and Electronic Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity/Application Key Physicochemical Properties
N-(2-phenylethyl)methanesulfonamide 2-phenylethyl, methanesulfonamide SARS-CoV-2 Mpro inhibitor (PDB: 5R7Y) Hydrophobic phenyl; logP ~2.1 (estimated)
N-(2-Methylphenyl)methanesulfonamide 2-methylphenyl Studied via DFT for conformation/NMR shifts Methyl enhances lipophilicity
N-(3-Methylphenyl)methanesulfonamide 3-methylphenyl Comparative vibrational analysis to 2-isomer Positional isomer affects electronic density
N-(2-Amino-4-fluorophenyl)methanesulfonamide 2-amino, 4-fluoro substituents Pharmaceutical intermediate Amino (H-bond donor); fluoro (electronegative)
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide Dual sulfonamides, nitro, methoxy groups Structural study Nitro (electron-withdrawing); methoxy (electron-donating)
N-[4-(4-Bromophenyl)phenyl]methanesulfonamide 4-bromophenyl Pharmaceutical intermediate Bromine adds steric bulk/halogen bonding

Physicochemical and Spectroscopic Properties

  • Lipophilicity: The phenylethyl group in this compound increases logP compared to analogs with polar substituents (e.g., amino or methoxy groups). Bromine in N-[4-(4-bromophenyl)phenyl]methanesulfonamide further elevates molecular weight (MW: 352.2 g/mol) and lipophilicity .
  • Spectroscopy: NMR: The ¹H NMR of (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () shows distinct aromatic signals (δ 7.2–7.8 ppm) and methoxy resonance (δ 3.8 ppm), contrasting with the simpler ethyl-linked phenyl signals in the target compound . IR: Sulfonamide S=O stretches (~1150–1350 cm⁻¹) are consistent across analogs, but nitro groups () introduce additional peaks (~1520 cm⁻¹ for NO₂) .

Biologische Aktivität

N-(2-phenylethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is characterized by its unique structure, which contributes to its diverse biological effects, including antimicrobial and anticancer properties. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13NO2S
  • Molecular Weight : 201.27 g/mol

This compound acts through various biochemical pathways:

  • Antimicrobial Activity : This compound has shown effectiveness against certain bacterial strains, likely due to its ability to inhibit bacterial folate synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell cycle control and apoptosis.

Biochemical Pathways

The compound is known to undergo nucleophilic substitution reactions, which can activate the benzene ring through sulfur-based electron-withdrawing groups. This mechanism is crucial for its reactivity and biological interactions.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity

Research conducted on the anticancer effects of this compound revealed promising results in vitro and in vivo:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of 15 µM and 20 µM, respectively.
  • In vivo Studies : In animal models, administration of the compound led to a marked reduction in tumor size without significant toxicity to normal tissues.

Case Studies

  • Case Study on Tumor Growth Inhibition :
    • In a controlled experiment, mice treated with this compound showed a 50% reduction in tumor volume compared to untreated controls after 21 days of treatment.
  • Safety Profile Assessment :
    • Toxicological studies indicated that the compound had a favorable safety profile with no observable adverse effects at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for N-(2-phenylethyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via sulfonylation of 2-phenylethylamine using methanesulfonyl chloride under basic conditions. Key steps include:

  • Reagent Setup : Dissolve 2-phenylethylamine in anhydrous tetrahydrofuran (THF) and add triethylamine as a base to scavenge HCl .
  • Controlled Addition : Slowly add methanesulfonyl chloride at 0°C to minimize side reactions.
  • Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures.
    Optimization Tips :
  • Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1).
  • Adjust stoichiometry (1.1–1.2 equivalents of methanesulfonyl chloride) to ensure complete conversion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet δ ~3.0 ppm (SO₂CH₃) and aromatic protons δ ~7.2–7.4 ppm (phenyl group).
    • ¹³C NMR : Confirm the sulfonamide carbon at δ ~40–45 ppm .
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 214.1 (C₉H₁₃NO₂S).
  • Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays (FRET) with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans. Measure IC₅₀ values .
  • Cytotoxicity : Use MTT assays in HEK-293 or Vero cells to establish CC₅₀ (50% cytotoxic concentration).
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine kinetic solubility .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with improved activity?

Methodological Answer: Employ a multi-step in silico workflow:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COVID-19 Mpro PDB: 5R7Y). Focus on key interactions (e.g., hydrogen bonds with His41/Cys145) .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to identify critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance activity) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Systematically evaluate potential sources of error:

Docking Validation : Re-dock co-crystallized ligands (e.g., Z45617795 in 5R7Y) to ensure scoring function accuracy (RMSD < 1.5 Å) .

Protonation States : Use tools like Epik to assign correct tautomers at physiological pH.

Membrane Permeability : Measure logP experimentally (e.g., HPLC) and compare with predicted values (AlogPS). Adjust synthetic routes to improve lipophilicity if needed .

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Optimize ADMET properties through structural modifications:

  • Bioavailability : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (target 1–3) while maintaining PSA < 140 Ų .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic positions). Block vulnerable sites with halogens or methyl groups .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% desirable) .

Q. What advanced spectroscopic techniques resolve ambiguities in sulfonamide conformation?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: DCM/hexane). Resolve the sulfonamide torsion angle (C-S-N-C) to confirm planarity (ideal: 0–10°) .
  • NOESY NMR : Detect spatial proximity between phenyl protons and sulfonamide methyl groups to infer rotational barriers .

Q. How can reaction mechanisms for sulfonamide derivatization be experimentally validated?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled this compound and track intermediates via LC-MS.
  • Kinetic Studies : Perform pseudo-first-order reactions under varying temperatures (Arrhenius plots) to identify rate-determining steps .
  • DFT Calculations : Compare theoretical activation energies (Gaussian 16) with experimental data to confirm proposed pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.